molecular formula C10H13NO B585240 2-Acetyl-5,6,7,8-tetrahydroindolizine CAS No. 154581-85-8

2-Acetyl-5,6,7,8-tetrahydroindolizine

Cat. No.: B585240
CAS No.: 154581-85-8
M. Wt: 163.22
InChI Key: HTNIBBSPHQPTTM-UHFFFAOYSA-N
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Description

2-Acetyl-5,6,7,8-tetrahydroindolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a fused bicyclic system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5,6,7,8-tetrahydroindolizine typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This process can be catalyzed by various reagents, including iron(III) chloride and hydrazine hydrate in methanol at elevated temperatures . Another method involves the rhodium-catalyzed hydroformylation of N-allylpyrroles, followed by intramolecular cyclodehydration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of metal-catalyzed reactions, such as those involving rhodium or iron catalysts, suggests that scalable processes could be developed based on these methodologies.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5,6,7,8-tetrahydroindolizine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Acetyl-5,6,7,8-tetrahydroindolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetyl-5,6,7,8-tetrahydroindolizine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit cell proliferation by targeting specific pathways involved in cell growth and division .

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-5,6,7,8-tetrahydroindolizine: Similar in structure but differs in the position of the acetyl group.

    5,6,7,8-Tetrahydroindolizine: Lacks the acetyl group, resulting in different chemical properties.

Uniqueness

2-Acetyl-5,6,7,8-tetrahydroindolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity and potential as a pharmacophore in drug development .

Properties

IUPAC Name

1-(5,6,7,8-tetrahydroindolizin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNIBBSPHQPTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2CCCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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